molecular formula C22H28N2O4 B1436799 Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate CAS No. 57430-34-9

Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate

Cat. No. B1436799
CAS RN: 57430-34-9
M. Wt: 384.5 g/mol
InChI Key: SJVMPXAVQSPCBQ-HJNYFJLDSA-N
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Description

“Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate” is an impurity of Vinpocetine . Vinpocetine, isolated from the lesser periwinkle plant, is a derivative of the vinca alkaloid vincamine . It has an effect of cerebral blood-flow enhancing and neuroprotection . Vinpocetine was approved for the treatment of cerebrovascular disorders and age-related memory impairment in Eastern Europe .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 362.4 . Unfortunately, other physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Pyrido and Naphthyridine Skeletons : Research on the synthesis of related structures, such as pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine skeletons, highlights methods for creating complex molecules that could serve as frameworks for drug development. For example, Radchenko et al. (2006) developed a seven-step synthesis process for a related compound, demonstrating a methodological approach that could be applicable to synthesizing the compound you're interested in (Radchenko, Balaneva, Denisenko, & Novikov, 2006).

Pharmacological Applications

Autoradiography and Receptor Binding : Studies involving autoradiography and receptor binding, such as those by Fagerholm et al. (2004), investigate compounds for their affinity to specific receptors in the brain, indicating potential applications in neurological research and drug development. Although the study didn't directly involve the compound , the methodologies and findings could be relevant for assessing its biological activities (Fagerholm, Philipp, Hein, & Scheinin, 2004).

Chemical Transformations and New Compound Synthesis

Novel Synthetic Routes : The development of new synthetic routes for complex molecules is crucial in drug synthesis and discovery. For instance, Bakulina et al. (2014) explored transformations involving enamines to synthesize condensed azines, showcasing techniques that might be applicable to creating derivatives of the compound , potentially altering its pharmacological properties (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

properties

IUPAC Name

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-5-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-21-9-5-10-23-11-8-15-16-12-14(27-2)6-7-17(16)24(18(15)19(21)23)22(26,13-21)20(25)28-3/h6-7,12,19,26H,4-5,8-11,13H2,1-3H3/t19-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVMPXAVQSPCBQ-HJNYFJLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 2
Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 3
Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 4
Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 5
Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate

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